

Applications of Vanadium Iodide in Spintronics

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Compound of Interest

Compound Name: Vanadium iodide (VI₂)

Cat. No.: B096223

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Vanadium triiodide's primary application in spintronics stems from its nature as a 2D ferromagnetic semiconductor. This allows for the exploitation of both electron charge and spin in novel device architectures.

- Van der Waals (vdW) Heterostructures: VI₃ can be mechanically exfoliated down to a few layers or even a monolayer and integrated into vertically stacked vdW heterostructures.[3] These structures are foundational for various spintronic devices:
 - Magnetic Tunnel Junctions (MTJs): An insulating layer (like hexagonal boron nitride, hBN) can be sandwiched between two VI₃ layers (or one VI₃ layer and another magnetic/non-magnetic material) to create an MTJ. The tunneling magnetoresistance can be measured to read the magnetic state, forming the basis of MRAM (Magnetoresistive Random-Access Memory).
 - Spin-Valve Devices: By layering VI₃ with other 2D materials like graphene, field-effect transistors and spin-valve devices can be fabricated.[4][5] In these devices, the electrical conductance is modulated by the magnetic state of the VI₃ layer, which can be controlled by an external magnetic field.
- Tunable Magnetism and Electronic Properties: The properties of VI₃ are highly tunable, offering pathways to engineer specific spintronic functionalities:
 - Doping: Interstitial doping with 3d transition metals (e.g., Ti, V, Mn, Ni) can modify the electronic and magnetic properties of monolayer VI₃. [6] This can induce desirable states

such as half-metallic, half-semiconducting, or bipolar magnetic semiconducting properties, which are ideal for spin-current generation and spin-filtering applications.[\[2\]](#)[\[6\]](#)

- Strain Engineering: Applying tensile or compressive strain to VI_3 heterostructures can also be used to tune its magnetic ground state and electronic band structure, providing another vector for device optimization.

Key Material Properties of Vanadium Iodide (VI_3)

The following tables summarize key quantitative data for bulk and monolayer/multilayer VI_3 , crucial for device design and experimental planning.

Table 1: Magnetic and Electronic Properties of VI_3

Property	Bulk VI_3	Exfoliated Multilayer VI_3	Monolayer VI_3 (Theoretical)	Source
Magnetic Ordering	Ferromagnetic (FM)	Ferromagnetic (FM)	Ferromagnetic (FM)	[1] [4]
Curie Temperature (T_c)	≈ 50 K	≈ 57 K	Varies with doping/strain	[1] [7]
Saturated Moment	$\approx 2 \mu\text{B} / \text{V atom}$	-	-	[1]
Spin State of V^{3+}	High-spin ($S=1$)	High-spin ($S=1$)	High-spin ($S=1$)	[1]
Electronic Type	Mott Insulator	Semiconductor	Semiconductor	[1] [8]
Band Gap	≈ 0.90 eV (Theoretical)	-	Varies with doping	[1]

Table 2: Properties of 3d Transition Metal (TM) Doped Monolayer VI_3 (Theoretical)

Dopant	Resulting Property	Total Band Gap (eV)	Spin Polarization	Source
Titanium (Ti)	Half-Metallic Semiconductor (HMS)	-	100%	[6]
Vanadium (V)	Half-Semiconductor (HSC)	1.04	100%	[6]
Manganese (Mn)	Bipolar Magnetic Semiconductor (BMS)	0.62 (indirect)	100%	[6]
Nickel (Ni)	Half-Semiconductor (HSC)	0.11	100%	[6]

Experimental Protocols

Detailed methodologies for the synthesis, fabrication, and characterization of VI_3 -based materials and devices are provided below.

Protocol 3.1: Synthesis of Bulk VI_3 Single Crystals

This protocol describes the synthesis of VI_3 crystals via Chemical Vapor Transport (CVT).[\[9\]](#)[\[10\]](#)

- Precursors: High-purity Vanadium powder (99.9% or higher) and Iodine pieces (99.99% or higher).
- Ampoule Preparation: Place the stoichiometric precursors (e.g., 1 part Vanadium to 3 parts Iodine by molar ratio) into a quartz ampoule.
- Evacuation and Sealing: Evacuate the ampoule to a high vacuum (e.g., $< 10^{-5}$ Torr) and seal it.
- Furnace Setup: Place the sealed ampoule in a two-zone horizontal tube furnace, creating a temperature gradient.

- Growth Parameters:
 - Source Zone (Hot End): Heat to ~550 °C.
 - Growth Zone (Cold End): Maintain at ~500 °C.
 - Duration: Hold these temperatures for an extended period, typically 7-10 days, to allow for the transport and crystallization process. The overall reaction is: $2 \text{V(s)} + 3 \text{I}_2\text{(g)} \rightleftharpoons 2 \text{VI}_3\text{(g)}$.^[9]
- Cool Down: Slowly cool the furnace to room temperature to prevent thermal shock to the crystals.
- Crystal Harvesting: Carefully break the ampoule in an inert atmosphere (e.g., an argon-filled glovebox) to retrieve the black, plate-like VI_3 single crystals.

Protocol 3.2: Fabrication of a VI_3 -based vdW Heterostructure Device

This protocol details the fabrication of an encapsulated VI_3 device for magnetotransport measurements.^{[4][5]} All steps must be performed in an inert glovebox environment to prevent material degradation.

- Substrate Preparation: Use a highly doped Si substrate with a 285 nm SiO_2 layer, which will serve as a back gate.
- Mechanical Exfoliation:
 - Press a piece of scotch tape onto the bulk VI_3 crystals.
 - Repeatedly peel the tape apart to cleave the crystal into thinner layers.
 - Press the tape with the exfoliated flakes onto the Si/ SiO_2 substrate to transfer the VI_3 layers.
 - Identify suitable multilayer flakes (typically 7-20 nm thick) using an optical microscope.
- Heterostructure Assembly (Dry Transfer):

- Use a standard dry transfer setup with a polymeric stamp (e.g., PDMS).
- Exfoliate hexagonal boron nitride (hBN) and graphene flakes onto separate substrates.
- Pick up a large hBN flake (for bottom encapsulation) with the stamp.
- Align and pick up the target VI_3 flake.
- Align and pick up graphene flakes to be used as contacts.
- Align and pick up a second hBN flake (for top encapsulation).
- Transfer the entire stack (hBN/graphene/ VI_3 /graphene/hBN) onto the target Si/SiO₂ substrate.
- Contact Lithography (outside glovebox):
 - Spin-coat the substrate with electron-beam resist.
 - Use electron-beam lithography to define the electrode pattern connecting to the encapsulated graphene.
 - Perform reactive ion etching to expose the graphene contact areas.
 - Deposit metal contacts (e.g., 5 nm Cr / 50 nm Au) via thermal evaporation.
 - Perform lift-off in a solvent to remove the excess metal and resist, leaving the final device.

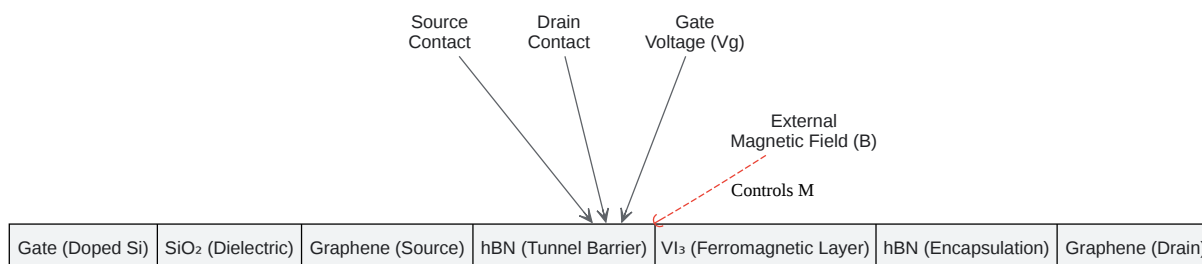
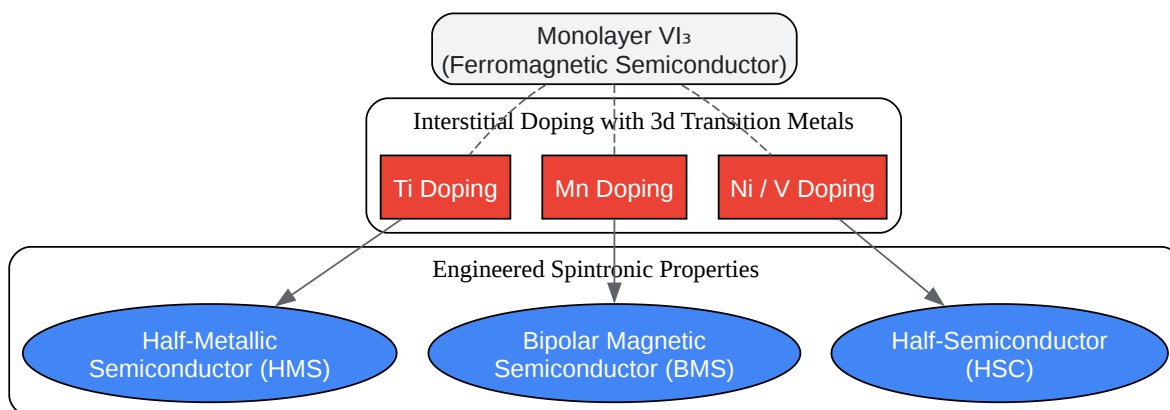
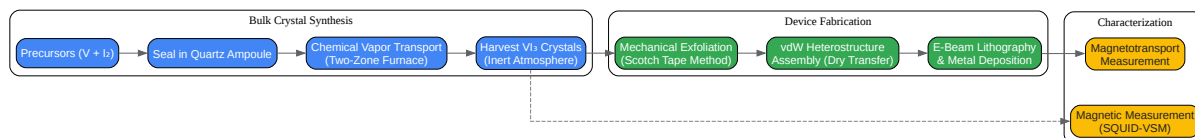
Protocol 3.3: Magnetic and Electronic Characterization

- Magnetic Property Measurement:
 - Instrument: Use a SQUID (Superconducting Quantum Interference Device) magnetometer, such as a Quantum Design MPMS.[\[1\]](#)[\[11\]](#)
 - Sample Mounting: Mount a bulk VI_3 crystal in a plastic straw or on a quartz holder.[\[1\]](#)[\[12\]](#)
 - M-T Curve (Magnetization vs. Temperature):

- Cool the sample to a low temperature (e.g., 2 K) in zero field (ZFC) or a small applied field (FC).
- Apply a small, constant magnetic field (e.g., 100 Oe).
- Measure the magnetic moment as the sample is warmed up to identify the Curie temperature (T_c).[\[13\]](#)
- M-H Curve (Magnetization vs. Field):
 - Set a constant temperature below T_c (e.g., 10 K).
 - Sweep the magnetic field through a full cycle (e.g., -5 T to +5 T and back) and measure the magnetic moment to obtain the hysteresis loop, coercivity, and saturation magnetization.[\[13\]](#)
- Electronic Transport Measurement:
 - Setup: Mount the fabricated device in a cryostat with electrical probes.
 - Two-Probe Measurement: Apply a source-drain voltage across the VI_3 channel (via the graphene contacts) and measure the current to determine the device conductance.
 - Magnetoconductance:
 - At a fixed temperature below T_c , sweep an external magnetic field (both perpendicular and parallel to the VI_3 plane) and record the change in device conductance.[\[4\]](#)[\[5\]](#)
 - Repeat this measurement at various temperatures to map the magnetic phase transition as seen through electronic transport.[\[7\]](#)
 - Field-Effect Measurement: Apply a gate voltage to the Si substrate to modulate the charge carrier density in the VI_3 and study its effect on the magnetotransport properties.[\[4\]](#)

Visualizations

The following diagrams illustrate key workflows and concepts related to the application of VI_3 in spintronics.



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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. [1812.06658] Ferromagnetic van der Waals crystal VI3 [arxiv.org]
- 4. ciqm.harvard.edu [ciqm.harvard.edu]
- 5. arxiv.org [arxiv.org]
- 6. arxiv.org [arxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Vanadium(III) iodide - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. diamond.ac.uk [diamond.ac.uk]
- 12. SQUID-VSM Magnetometry - Quantum Design MPMS 3 — KU Leuven Institute for Micro- and Nanoscale Integration [limni.kuleuven.be]
- 13. ascent.network [ascent.network]
- To cite this document: BenchChem. [Applications of Vanadium Iodide in Spintronics]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b096223#applications-of-vanadium-iodide-in-spintronics>]

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